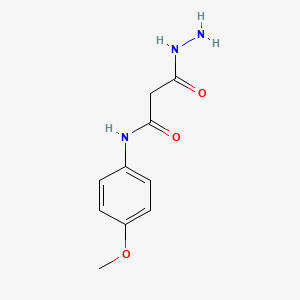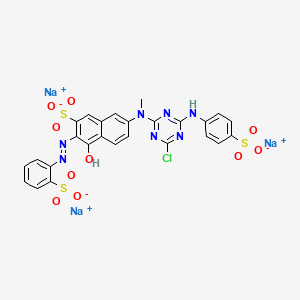
Trisodium 7-((4-chloro-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((2-sulphonatophenyl)azo)naphthalene-2-sulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trisodium 7-((4-chloro-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((2-sulphonatophenyl)azo)naphthalene-2-sulphonate is a complex organic compound. It is often used in various industrial applications due to its unique chemical properties. This compound is known for its vibrant color and is commonly used as a dye in different industries.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 7-((4-chloro-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((2-sulphonatophenyl)azo)naphthalene-2-sulphonate typically involves multiple steps:
Formation of the Azo Compound: The initial step involves the diazotization of an aromatic amine followed by coupling with a naphthalene derivative.
Triazine Ring Formation: The next step involves the formation of the triazine ring by reacting cyanuric chloride with the sulphonated aromatic amine.
Final Coupling: The final step involves coupling the triazine derivative with the azo compound under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process often involves continuous monitoring and automation to maintain consistency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the hydroxyl and amino groups.
Reduction: Reduction reactions can occur at the azo group, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to quinones, while reduction may yield aromatic amines.
科学研究应用
Chemistry
In chemistry, this compound is used as a dye for staining and as an indicator in various analytical techniques.
Biology
In biological research, it is used for staining tissues and cells, allowing for better visualization under a microscope.
Medicine
In medicine, it may be used in diagnostic assays and as a marker in certain tests.
Industry
In the industrial sector, it is widely used in the textile industry for dyeing fabrics, in the paper industry for coloring paper, and in the food industry as a colorant.
作用机制
The compound exerts its effects primarily through its ability to bind to specific substrates. The azo group allows it to form stable complexes with various ions and molecules, making it useful in different applications. The triazine ring provides stability and enhances its binding affinity.
相似化合物的比较
Similar Compounds
- Trisodium 4-((4-chloro-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)-5-hydroxy-3-((2-sulphonatophenyl)azo)naphthalene-2-sulphonate
- Trisodium 7-((4-chloro-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((2-sulphonatophenyl)azo)naphthalene-1-sulphonate
Uniqueness
The unique combination of the azo group and the triazine ring in Trisodium 7-((4-chloro-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((2-sulphonatophenyl)azo)naphthalene-2-sulphonate provides it with distinct chemical properties, making it more effective in certain applications compared to similar compounds.
属性
CAS 编号 |
70210-43-4 |
|---|---|
分子式 |
C26H17ClN7Na3O10S3 |
分子量 |
788.1 g/mol |
IUPAC 名称 |
trisodium;7-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]-methylamino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C26H20ClN7O10S3.3Na/c1-34(26-30-24(27)29-25(31-26)28-15-6-9-17(10-7-15)45(36,37)38)16-8-11-18-14(12-16)13-21(47(42,43)44)22(23(18)35)33-32-19-4-2-3-5-20(19)46(39,40)41;;;/h2-13,35H,1H3,(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,28,29,30,31);;;/q;3*+1/p-3 |
InChI 键 |
MWHRVUBZKLHQSM-UHFFFAOYSA-K |
规范 SMILES |
CN(C1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=CC=CC=C3S(=O)(=O)[O-])S(=O)(=O)[O-])C4=NC(=NC(=N4)NC5=CC=C(C=C5)S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diphenylbis[(propan-2-yl)oxy]stannane](/img/structure/B14456242.png)
![2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-](/img/structure/B14456244.png)
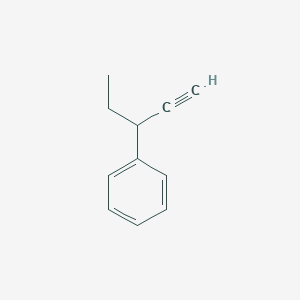
![Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]-](/img/structure/B14456265.png)
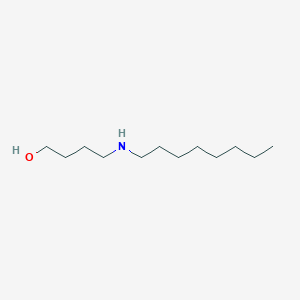
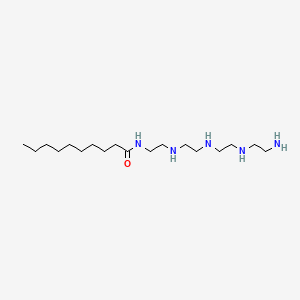
![5,9-Methanofuro[3,2-D]azocine](/img/structure/B14456275.png)
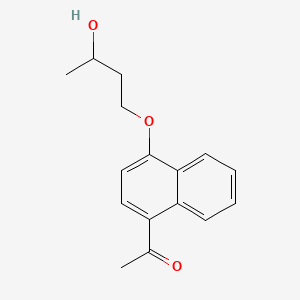
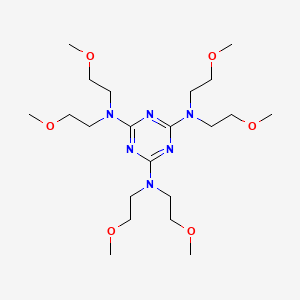
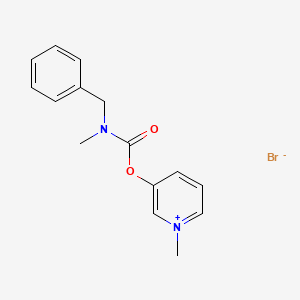

![[1-(Furan-2-yl)propylidene]propanedinitrile](/img/structure/B14456307.png)
